2-(5-Phenyltetrazol-1-yl)ethanol
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Overview
Description
2-(5-Phenyltetrazol-1-yl)ethanol is an organic compound that belongs to the class of alcohols It features a tetrazole ring substituted with a phenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyltetrazol-1-yl)ethanol typically involves the reaction of 5-phenyltetrazole with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the tetrazole nitrogen attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyltetrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(5-Phenyltetrazol-1-yl)acetaldehyde or 2-(5-Phenyltetrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-Phenyltetrazol-1-yl)ethane.
Substitution: Formation of 2-(5-Phenyltetrazol-1-yl)ethyl halides or amines.
Scientific Research Applications
2-(5-Phenyltetrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Phenyltetrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetrazole ring can participate in coordination with metal ions, affecting enzymatic activities and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyltetrazol-1-yl)acetic acid
- 2-(5-Phenyltetrazol-1-yl)ethane
- 2-(5-Phenyltetrazol-1-yl)ethyl halides
Uniqueness
2-(5-Phenyltetrazol-1-yl)ethanol is unique due to the presence of both a tetrazole ring and an ethanol moiety, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(5-phenyltetrazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-7-6-13-9(10-11-12-13)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLACPNKVBVZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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